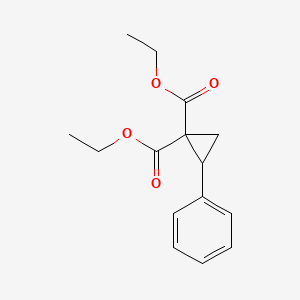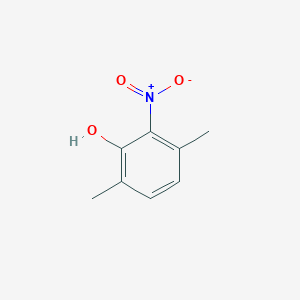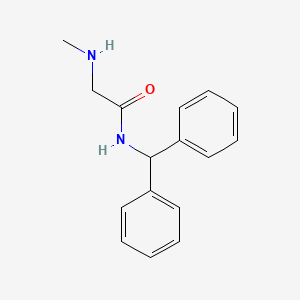
N-Benzhydryl-2-methylamino-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Benzhydryl-2-methylamino-acetamide is a useful research compound. Its molecular formula is C18H20N2O5 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Organic Chemistry and N-Acetylation
N-Benzhydryl-2-methylamino-acetamide plays a pivotal role in synthetic organic chemistry, particularly in the development of N-acylation reagents. Researchers have explored its utility in creating chemoselective N-acylation agents, demonstrating its potential in enhancing chemoselectivity compared to existing N-acylation reagents. Studies highlight its application in the development of storable N-acetyl-N-(2-trifluoromethylphenyl) acetamide, N-benzoyl-(2-chlorophenyl) benzamide, and N-acyl-N-(2,3,4,5,6-pentafluorophenyl) methanesulfonamide. These compounds exhibit improved chemoselectivity, showcasing the compound's significance in synthetic organic chemistry and its contribution to the creation of versatile N-acylation agents (Kondo & Murakami, 2001).
Advancements in Antituberculosis Research
This compound's structural motifs find relevance in antituberculosis research. Organotin(IV) complexes, incorporating structural elements similar to this compound, have been scrutinized for their antituberculosis activity. This research avenue is particularly promising, as it seeks to discover novel treatments against tuberculosis by leveraging the compound's structural framework. Such studies underscore the potential of this compound-related structures in contributing to the development of new antituberculosis agents, emphasizing the need for further investigation into their efficacy and mechanism of action (Iqbal, Ali, & Shahzadi, 2015).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Benzhydryl-2-methylamino-acetamide involves the reaction of benzhydryl chloride with 2-methylamino-acetamide in the presence of a base.", "Starting Materials": [ "Benzhydryl chloride", "2-methylamino-acetamide", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve 2-methylamino-acetamide in a suitable solvent (e.g. ethanol)", "Add base to the solution and stir until dissolved", "Slowly add benzhydryl chloride to the solution while stirring", "Heat the mixture to reflux for several hours", "Allow the mixture to cool and filter the precipitated product", "Wash the product with a suitable solvent (e.g. diethyl ether)", "Dry the product under vacuum to obtain N-Benzhydryl-2-methylamino-acetamide" ] } | |
CAS No. |
435345-34-9 |
Molecular Formula |
C18H20N2O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-benzhydryl-2-(methylamino)acetamide;oxalic acid |
InChI |
InChI=1S/C16H18N2O.C2H2O4/c1-17-12-15(19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14;3-1(4)2(5)6/h2-11,16-17H,12H2,1H3,(H,18,19);(H,3,4)(H,5,6) |
InChI Key |
YEIDJRHVUZXRGS-UHFFFAOYSA-N |
SMILES |
CNCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CNCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


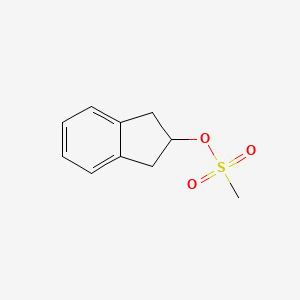
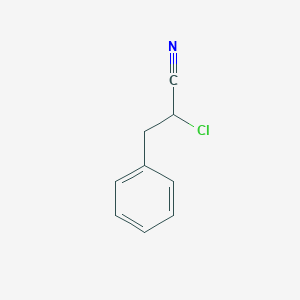
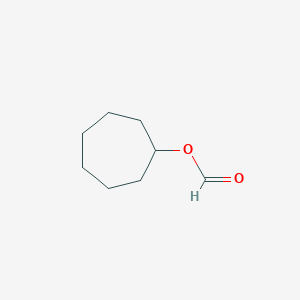


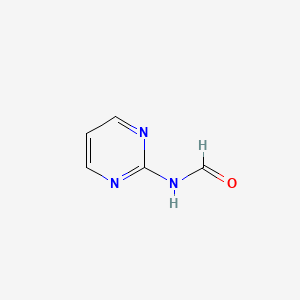
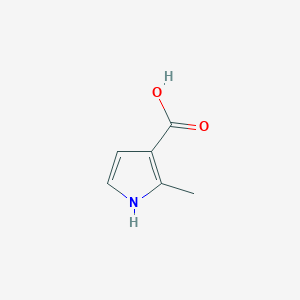
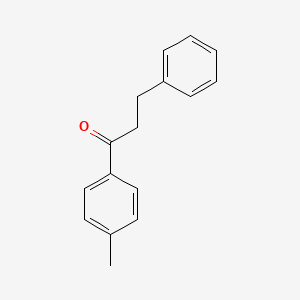
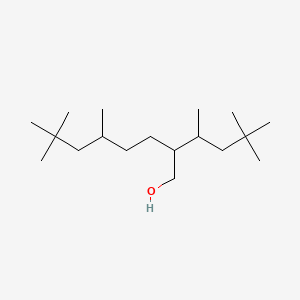
![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)
![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)

